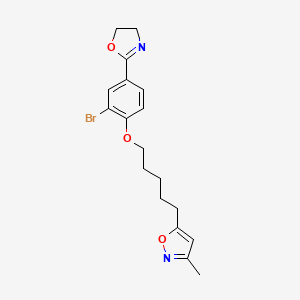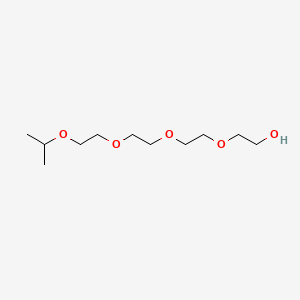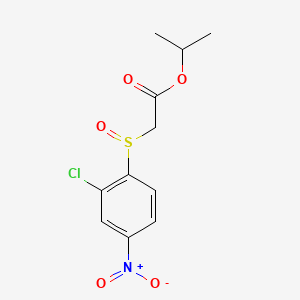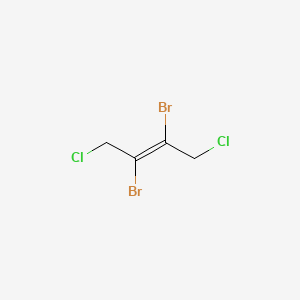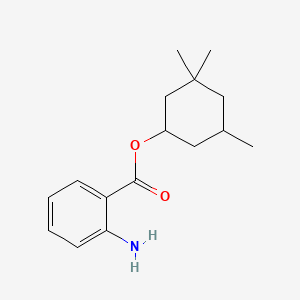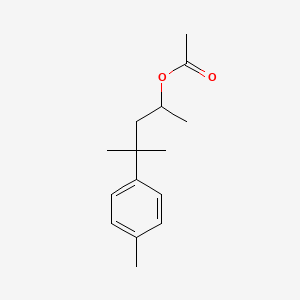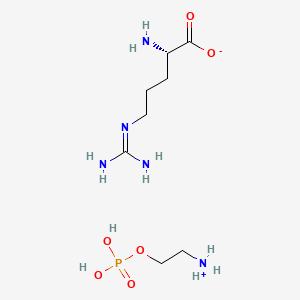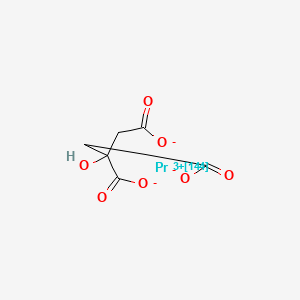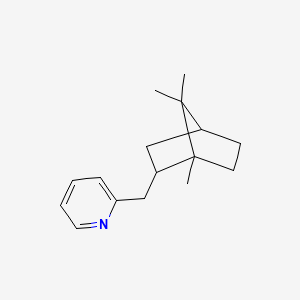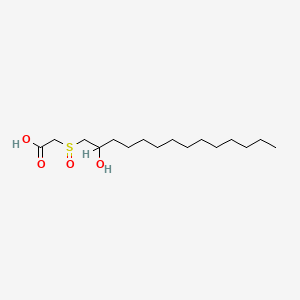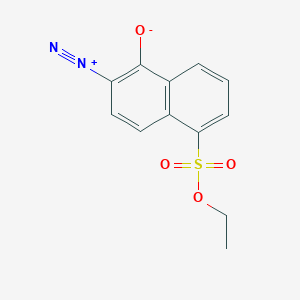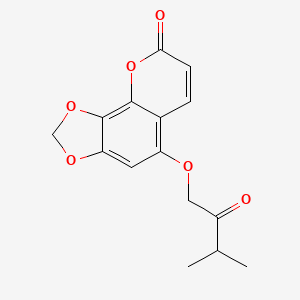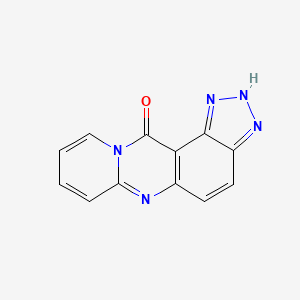
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one is a heterocyclic compound that features a fused ring system combining pyridine, triazole, and quinazoline moieties. Such compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.
Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reactions, such as acids, bases, or metal catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Batch or Continuous Flow Processes: Depending on the scale and requirements.
Purification Techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one can undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of the compound.
Substitution Reactions: Replacing one functional group with another.
Addition Reactions: Adding new groups to the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Depending on the reaction, common solvents may include water, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified biological or chemical properties.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of materials or as a catalyst.
Mechanism of Action
The mechanism of action of Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This could lead to:
Inhibition or Activation: Of specific biological pathways.
Binding Affinity: To particular proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,1-b)-1,2,3-triazoloquinazoline: Lacking the specific substitution pattern.
Quinazolinone Derivatives: With different fused ring systems.
Uniqueness
Pyrido(2,1-b)-1,2,3-triazolo(4,5-f)quinazolin-12(1H)-one’s unique structure may confer specific biological activities or chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
117702-14-4 |
|---|---|
Molecular Formula |
C12H7N5O |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
2,8,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,4,6,11,14,16-heptaen-9-one |
InChI |
InChI=1S/C12H7N5O/c18-12-10-7(4-5-8-11(10)15-16-14-8)13-9-3-1-2-6-17(9)12/h1-6H,(H,14,15,16) |
InChI Key |
TXSVLFQUYUMCAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C4=NNN=C4C=C3)C(=O)N2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



